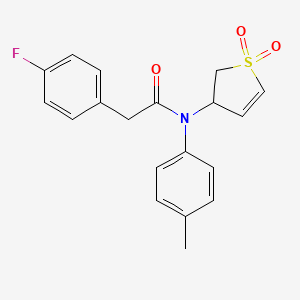

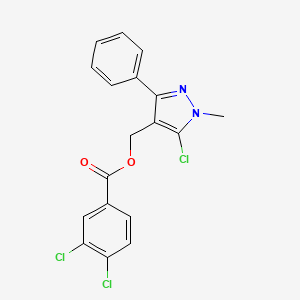

![molecular formula C13H23NO3 B2399702 Tert-butyl N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]carbamate CAS No. 1645410-37-2](/img/structure/B2399702.png)

Tert-butyl N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Tert-butyl N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]carbamate” is a carbamate compound. Carbamates are organic compounds derived from carbamic acid (NH2COOH). This particular carbamate has a tert-butyl group attached to the nitrogen atom and a bicyclic heptanyl group attached to the carbamate group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a carbamate group (NHCOO), a tert-butyl group (C(CH3)3), and a bicyclic heptanyl group. The exact 3D structure would need to be determined through methods such as X-ray crystallography .Chemical Reactions Analysis

Carbamates are known to undergo hydrolysis to form alcohols and isocyanic acid. They can also react with nucleophiles at the carbonyl carbon .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and functional groups present. For example, carbamates typically have moderate polarity due to the presence of the carbamate group .Wissenschaftliche Forschungsanwendungen

1. Enantioselective Synthesis

Tert-butyl N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]carbamate plays a crucial role in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its structure is integral to ensuring the correct relative substitution in the synthesis process, making it an important intermediate in this field of chemical research (Ober et al., 2004).

2. Insecticide Analogue Synthesis

This compound has been used to create spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid. It serves as a starting point for the synthesis of these analogues, which are developed through a series of steps, including cocyclization with specific reagents (Brackmann et al., 2005).

3. Scalable Synthesis Route Development

The compound has also been used to develop an efficient, scalable route for synthesizing enantiomerically pure derivatives. This approach, starting from commercially available chiral lactone, includes key steps like epimerization/hydrolysis to avoid complex purification processes (Maton et al., 2010).

4. Organic Synthesis Building Blocks

This compound and its derivatives have been highlighted for their utility as building blocks in organic synthesis. Specifically, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, related to the tert-butyl carbamates, have been identified as valuable in forming N-(Boc)hydroxylamines, a crucial component in various synthetic pathways (Guinchard et al., 2005).

5. Piperidine Derivative Synthesis

The compound is utilized in the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, which are important in medicinal chemistry and drug development. This involves intramolecular nucleophilic opening of specific rings in the compound under controlled conditions (Moskalenko & Boev, 2014).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-11-9-5-4-8(6-9)10(11)7-15/h8-11,15H,4-7H2,1-3H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQHBHTHANVXQHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1C2CCC(C2)C1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

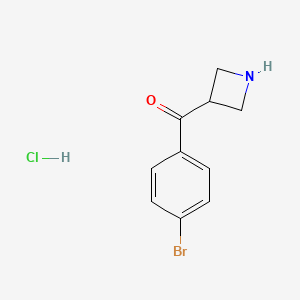

![4-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2399623.png)

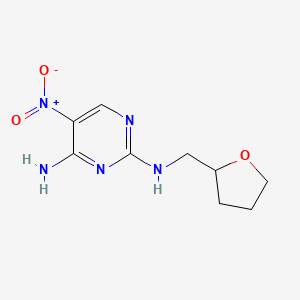

![2,6-dichloro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2399625.png)

![2-[(2-Methylphenyl)methyl]-6-(3-nitrophenyl)pyridazin-3-one](/img/structure/B2399626.png)

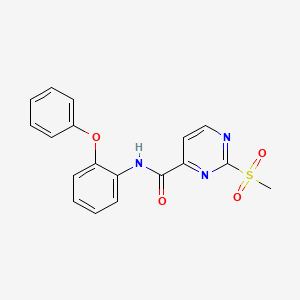

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B2399630.png)

![[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2399635.png)

![(3'-Chloro-[1,1'-biphenyl]-4-yl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2399636.png)

![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B2399637.png)